1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

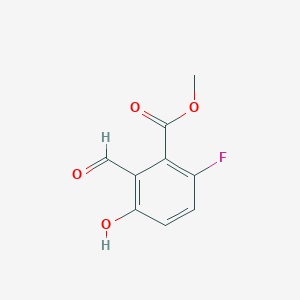

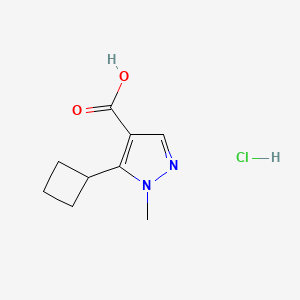

1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate is a useful research compound. Its molecular formula is C16H20O4 and its molecular weight is 276.332. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Characterization and Lanthanide Complexation

1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate has been studied for its electrochemical properties and complexation behavior with lanthanide cations. Research has shown that this compound undergoes specific redox processes associated with its functional groups. The interaction with lanthanide metal ions such as Sm3+, Eu3+, Yb3+, and Tb3+ has been analyzed using electrochemistry and UV-Vis spectroscopy. These findings suggest potential applications in materials science and analytical chemistry, where the electrochemical properties and metal ion complexation capabilities of such compounds can be utilized (Amarandei et al., 2014).

Enantioselective Hydrogenation

The enantioselective hydrogenation of 1-phenyl-1,2-propanedione, a process relevant to the synthesis of chiral alcohol compounds, has been studied using this chemical framework. This research is crucial for the pharmaceutical industry, as it provides a method to obtain chiral alcohols, which are valuable intermediates for synthesizing enantiomerically pure drugs (Toukoniitty et al., 2001).

Transesterification Catalysts

The compound has been implicated in studies involving the transesterification of carbonates, showcasing its potential as a catalyst or reactant in producing cyclic carbonates and linear dicarbonate products. This research highlights the importance of such compounds in green chemistry and polymer production, where cyclic carbonates serve as monomers for producing polycarbonates and other materials (Selva et al., 2014).

Molecular Docking for Antihypertensive Activity

Molecular docking studies have been conducted to explore the antihypertensive activity of derivatives of this compound. These studies are significant for medicinal chemistry, providing insights into the design of new drugs for treating hypertension by inhibiting specific proteins involved in blood pressure regulation (Saravanan et al., 2013).

Synthesis and Perfumery Applications

The compound has been used in the synthesis of perfumery compounds, such as the preparation of 3-methyl-2-hydroxy-cyclopent-2-en-1-one, demonstrating its utility in fragrance chemistry. This application underscores the compound's versatility in synthesizing aromatic chemicals with desirable olfactory properties (Yong-chang, 2005).

Properties

IUPAC Name |

diethyl 2-phenyl-2-prop-2-enylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-4-12-16(14(17)19-5-2,15(18)20-6-3)13-10-8-7-9-11-13/h4,7-11H,1,5-6,12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVUUVYPBGPMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(C1=CC=CC=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2771272.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2771277.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2771280.png)

![N-(3-methylbutyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2771281.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2771289.png)

![1-benzyl-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2771293.png)